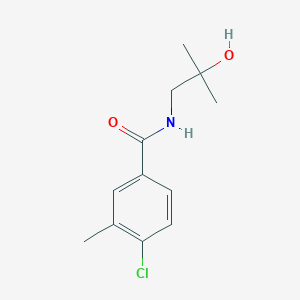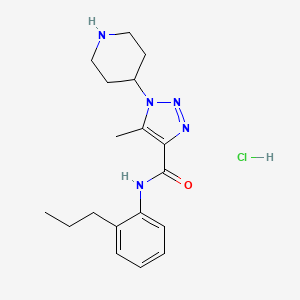
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide, also known as CHM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide in lab experiments is its ability to inhibit the proteasome, which can be useful in studying the role of intracellular proteins in various diseases. Additionally, this compound has been shown to have anticancer and anti-inflammatory properties, which can be useful in studying the mechanisms of these diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies can focus on the development of more potent and selective proteasome inhibitors based on the structure of this compound. Furthermore, the potential toxicity of this compound can be further studied to determine its safety for clinical use.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anticancer activity of this compound in different types of cancer cells, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methylpropyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-6-9(4-5-10(8)13)11(15)14-7-12(2,3)16/h4-6,16H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQBSJEAIHBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)

![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)